1-Docosanol, TMS
Description
Properties
CAS No. |
42449-18-3 |
|---|---|
Molecular Formula |
C25H54OSi |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
docosoxy(trimethyl)silane |
InChI |
InChI=1S/C25H54OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2,3)4/h5-25H2,1-4H3 |
InChI Key |
BTEWSNDTFDUGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of 1 Docosanol, Tms
General Principles of Silylation of Alcohols
Silylation is a chemical process that involves the replacement of an active hydrogen atom in a molecule with a silyl (B83357) group, such as the trimethylsilyl (B98337) group (-Si(CH₃)₃). taylorandfrancis.com This derivatization technique is widely employed for alcohols to increase their volatility, stability, and to make them more suitable for analysis by gas chromatography. researchgate.netresearchgate.net
Displacement of Active Hydrogens by Silyl Groups
The core of the silylation reaction is the displacement of the acidic proton of the hydroxyl group (-OH) in an alcohol by an electrophilic silicon atom from a silylating agent. taylorandfrancis.com This reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating reagent. The leaving group on the silicon is subsequently displaced, and a proton is lost from the alcohol, resulting in the formation of a silyl ether and a byproduct. The general reaction can be represented as:
R-OH + X-Si(CH₃)₃ → R-O-Si(CH₃)₃ + HX
Where R-OH is the alcohol, and X-Si(CH₃)₃ is the silylating agent with X being a leaving group (e.g., Cl, N(Si(CH₃)₃)₂, or CF₃COO).
Reactivity and Selectivity in Silylation
The rate and efficiency of the silylation reaction are influenced by several factors, including the nature of the alcohol, the silylating agent, the solvent, and the presence of a catalyst. researchgate.net Primary alcohols, like 1-docosanol (B1670855), are generally more reactive towards silylation than secondary or tertiary alcohols due to reduced steric hindrance around the hydroxyl group.
The choice of silylating agent is critical. More reactive agents can overcome the lower reactivity of sterically hindered alcohols. The reactivity of common silylating agents generally follows the order:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) > Hexamethyldisilazane (B44280) (HMDS) > Chlorotrimethylsilane (B32843) (TMCS)
Solvents also play a significant role. Aprotic solvents such as pyridine (B92270), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. researchgate.net Pyridine and other basic solvents can also act as catalysts by activating the silylating agent and scavenging the acidic byproduct formed during the reaction. researchgate.net
Classical Synthetic Routes to 1-Docosanol, TMS
The synthesis of 1-Docosanol, TMS, also known as docosoxy(trimethyl)silane, typically involves the reaction of 1-docosanol with a suitable silylating agent. nih.gov Several classical methods are routinely employed for this purpose.
Reaction with Chlorotrimethylsilane (TMCS) and Base
One of the most common methods for the silylation of alcohols is the use of chlorotrimethylsilane (TMCS) in the presence of a base. researchgate.net The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the silyl ether. researchgate.net
The reaction is typically carried out by dissolving 1-docosanol in an aprotic solvent, adding the base, followed by the dropwise addition of TMCS. researchgate.net The reaction mixture is then stirred, often at room temperature or with gentle heating, to ensure complete conversion.
Table 1: Reaction Parameters for Silylation with TMCS/Base
| Parameter | Typical Condition |
|---|---|
| Silylating Agent | Chlorotrimethylsilane (TMCS) |
| Base | Pyridine, Triethylamine |
| Solvent | Dichloromethane, Chloroform (B151607), DMF |
| Temperature | Room Temperature to 60°C |
| Reaction Time | 15 minutes to several hours |
Utilizing Hexamethyldisilazane (HMDS)
Hexamethyldisilazane (HMDS) is another effective reagent for the trimethylsilylation of alcohols. researchgate.net The reaction with HMDS produces ammonia (B1221849) as a byproduct, which is a gas and can be easily removed from the reaction mixture, thus driving the reaction to completion.
HMDS is less reactive than TMCS and often requires the presence of a catalyst, such as a small amount of TMCS or an acid catalyst, to proceed at a reasonable rate. The reaction is typically performed by heating a mixture of the alcohol and HMDS, sometimes in a sealed tube if the alcohol has a low boiling point. For a high-boiling alcohol like 1-docosanol, the reaction can be carried out at elevated temperatures in a suitable solvent.
Application of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, often used with a catalyst such as trimethylchlorosilane (TMCS). gcms.cz BSTFA is particularly useful for the derivatization of compounds for GC analysis due to its high reactivity and the volatile nature of its byproducts (N-methyltrifluoroacetamide and trimethylsilyl trifluoroacetamide). gcms.cz
The silylation of 1-docosanol with BSTFA is typically carried out by heating a solution of the alcohol with an excess of BSTFA in a solvent like pyridine or acetonitrile. The addition of a small percentage of TMCS (e.g., 1%) can significantly accelerate the reaction. gcms.cz This method is highly efficient and is often the preferred choice for quantitative analysis. gcms.cz
Table 2: Comparison of Silylating Agents for 1-Docosanol
| Silylating Agent | Reactivity | Byproducts | Catalyst Often Used |
|---|---|---|---|
| TMCS | Moderate | HCl | Base (e.g., Pyridine) |
| HMDS | Low to Moderate | NH₃ | TMCS, Acid |
| BSTFA | High | N-methyltrifluoroacetamide, TMS-trifluoroacetamide | TMCS |
Role of Catalysts and Reagents in Silylation
The silylation of alcohols, including the long-chain alcohol 1-docosanol, involves the reaction of its hydroxyl group with a silylating agent. The reactivity of this process is heavily dependent on the choice of the silylating reagent and the presence of a catalyst.
Common silylating agents for introducing the trimethylsilyl (TMS) group include trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS). TMSCl is a reactive silylating agent, but its reaction with alcohols generates hydrochloric acid (HCl), which must be neutralized by a base catalyst like pyridine or triethylamine. gelest.com HMDS is a more stable, inexpensive, and milder reagent, with the only byproduct being ammonia. cmu.edu However, its low silylating power often necessitates forceful conditions or, more commonly, the use of a catalyst to enhance its reactivity. cmu.eduias.ac.in
Catalysts play a pivotal role by activating either the silylating agent or the alcohol. In base-catalyzed methods, the base deprotonates the alcohol to form a more nucleophilic alkoxide. gelest.com In other approaches, catalysts can act as Lewis acids, coordinating to the silylating agent to make the silicon atom more electrophilic. cmu.edupan.pl The use of catalysts allows for milder reaction conditions, shorter reaction times, and improved yields, which is particularly important for complex syntheses. tandfonline.com A variety of catalysts have been developed, ranging from simple iodine and mineral acids to complex transition metal and enzymatic systems. cmu.edugelest.compnas.org
Table 1: Common Reagents and Catalysts for Trimethylsilylation of Alcohols
| Reagent/Catalyst | Function/Role | Typical Byproduct | Reference(s) |
|---|---|---|---|
| Silylating Agents | |||
| Trimethylsilyl chloride (TMSCl) | Highly reactive TMS donor | HCl | gelest.com |
| Hexamethyldisilazane (HMDS) | Mild, stable TMS donor | NH₃ | gelest.comcmu.edu |
| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reactive TMS donor | N-methyltrifluoroacetamide | acs.orgsigmaaldrich.com |
| Catalysts | |||
| Pyridine, Triethylamine | Base catalyst, HCl scavenger | Amine hydrochloride salt | gelest.com |
| 4-(Dimethylamino)pyridine (DMAP) | Highly effective nucleophilic catalyst | - | gelest.com |
| Iodine (I₂) | Mild, neutral catalyst for HMDS activation | - | cmu.eduorganic-chemistry.org |
| Lewis Acids (e.g., ZnCl₂, Al(OTf)₃) | Activate silylating agent | - | cmu.eduias.ac.in |
| Transition Metal Complexes | Catalyze dehydrogenative silylation | H₂ | gelest.comsci-hub.se |
| Enzymes (e.g., Silicatein-α) | Biocatalyst for condensation | H₂O | mdpi.compnas.org |
Catalytic Approaches for 1-Docosanol, TMS Formation
The synthesis of 1-Docosanol, TMS from 1-docosanol can be accomplished through several distinct catalytic pathways. These methods offer different advantages in terms of reaction conditions, efficiency, and environmental impact.
Transition Metal Catalysis
Transition metal complexes are effective catalysts for the silylation of alcohols, often proceeding via a dehydrogenative coupling mechanism where a hydrosilane (R₃SiH) reacts with an alcohol to form a silyl ether and dihydrogen (H₂) gas. gelest.com This approach avoids the formation of salt byproducts typical of methods using silyl chlorides. organic-chemistry.org
Various metal complexes based on ruthenium, rhodium, iridium, palladium, and iron have been developed for this transformation. pan.plgelest.comrsc.orgrsc.orgresearchgate.net For instance, ruthenium catalysts, such as Grubbs catalyst and (p-cymene)ruthenium dichloride, have been shown to effectively catalyze the dehydrogenative silylation of various alcohols. gelest.com Similarly, iridium complexes, particularly those with phenanthroline ligands, exhibit high activity for the silylation of C-H bonds and can be applied to alcohol silylation. nih.gov Palladium catalysts, including colloidal palladium, have demonstrated high selectivity for the silylation of primary alcohols. gelest.com
A proposed mechanism for many of these catalytic systems involves the oxidative addition of the Si-H bond of the hydrosilane to the metal center, followed by reaction with the alcohol. sci-hub.senajah.edu
Table 2: Examples of Transition Metal-Catalyzed Silylation of Alcohols
| Metal Catalyst System | Silylating Agent | Substrate Scope | Key Features | Reference(s) |
|---|---|---|---|---|
| (p-cymene)ruthenium dichloride | Triethylsilane, Phenyldimethylsilane | Alcohols, Carboxylic acids | Efficient dehydrogenative coupling | gelest.com |
| Grubbs Catalyst | Phenyldimethylsilane | Primary, secondary, tertiary alcohols | High reactivity for various alcohols | gelest.com |
| [Ir(cod)(OMe)]₂ / 2,9-Me₂-phenanthroline | Hydrosilanes | Aromatic C-H bonds, applicable to alcohols | Highly active and sterically selective catalyst | nih.gov |
| Fe(CO)₄(H)(SiPh₃) | Phenylhydrosilanes | Primary, secondary, tertiary alcohols | Mild conditions, H₂ as only byproduct | researchgate.net |
| Dirhodium(II) perfluorocarboxylate | Triethylsilane | Primary alcohols (e.g., 1-octanol) | High activity under solventless conditions | rsc.org |
Organocatalysis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative for silylation. Iodine has emerged as a remarkably efficient and practically neutral catalyst for the trimethylsilylation of a wide array of alcohols using HMDS. cmu.eduorganic-chemistry.org This method is effective for primary, secondary, and even hindered tertiary alcohols, often proceeding rapidly at room temperature. organic-chemistry.org The proposed mechanism suggests that iodine polarizes the Si-N bond in HMDS, generating a more reactive silylating species. organic-chemistry.org
Other organocatalysts have also been explored. N-Heterocyclic olefins (NHOs) have been shown to be effective promoters for the direct dehydrogenative silylation of alcohols. organic-chemistry.org Additionally, the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is an effective catalyst for the dehydrogenative silylation of alcohols with various silanes under mild conditions. organic-chemistry.org
Base-Catalyzed Silylation
Base-catalyzed silylation is a classical and widely used method for protecting alcohols. The reaction typically involves a silyl halide, such as trimethylsilyl chloride (TMSCl), and an amine base like pyridine, triethylamine, or the more nucleophilic 4-(dimethylamino)pyridine (DMAP). gelest.com
The general mechanism involves the base activating the alcohol by partial or full deprotonation, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic silicon atom of the silyl chloride, displacing the chloride ion. The amine base also serves as a scavenger for the HCl generated during the reaction, forming an ammonium (B1175870) salt that typically precipitates from the reaction mixture. gelest.com For primary alcohols like 1-docosanol, this reaction is generally fast and proceeds in high yield. gelest.com The reaction rate is significantly influenced by the choice of solvent, with Lewis basic solvents like dimethylformamide (DMF) often accelerating the process. acs.org Inexpensive bases like sodium hydroxide (B78521) (NaOH) have also been reported to catalyze the cross-dehydrogenative coupling of alcohols and hydrosilanes. organic-chemistry.org
Enzyme-Catalyzed Silylation (Biocatalytic Silylation)
Biocatalytic silylation leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. This approach is a key area of green chemistry research. mdpi.com While several hydrolytic enzymes like lipases and proteases have been investigated for their ability to form Si-O bonds, their activity is often non-specific. mdpi.comresearchgate.net However, a specific family of enzymes, the silicateins, has shown unique promise. mdpi.compnas.orgrsc.org
The use of enzymes can offer a sustainable route for synthesizing silyl ethers, potentially avoiding harsh reagents and generating minimal waste. mdpi.com For example, some lipases can catalyze the transetherification between an alkoxysilane and an alcohol like 1-octanol. mdpi.com
Silicatein-α (Silα) is an enzyme isolated from marine demosponges that naturally catalyzes the polymerization of silicon dioxide (silica). mdpi.com This enzyme has been repurposed as a biocatalyst for organosiloxane chemistry. pnas.orgpnas.org Silicatein-α contains a catalytic triad (B1167595) of amino acids (Ser-His-Asn) in its active site, similar to serine proteases, which enables it to catalyze the formation of Si-O bonds. pnas.orgpnas.org
A significant advantage of Silicatein-α is its ability to catalyze the direct dehydrative condensation between a silanol (B1196071) (R₃SiOH) and an alcohol (R'OH), such as 1-docosanol, to form a silyl ether (R₃SiOR'). This reaction is exceptionally "green" as it produces only water as a byproduct. mdpi.com The enzyme has been shown to catalyze the condensation of various organosilanols with aliphatic alcohols. mdpi.compnas.org Studies have also demonstrated that Silicatein-α can catalyze transetherification reactions, where a silyl group is transferred from a silyl ether to a recipient alcohol. pnas.orgpnas.org Research indicates that the enzyme exhibits selectivity, for instance, showing a preference for silylating phenolic hydroxyl groups over aliphatic ones when both are present in a molecule. pnas.org
Lipase-Mediated Transformations
The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical methods. Lipases, in particular, have been investigated for their role in the transformation of silyl ethers. While lipases are well-known for their efficacy in the kinetic resolution of alcohols through acylation, their application in the direct silylation or desilylation of alcohols has been a subject of detailed study.
Research into lipase-mediated turnover of trimethylsilyl (TMS)-protected alcohols has revealed that while these enzymes can facilitate the conversion, the reaction does not proceed via the typical catalytic triad mechanism. nih.gov This suggests that the process is non-specific and likely occurs independently of the enzyme's active site, precluding lipases from being effective catalysts for the kinetic resolution of racemic alcohols through silylation or desilylation. nih.gov
However, the broader field of biocatalysis has seen success in the kinetic resolution of various organosilanes. mdpi.comresearchgate.net For instance, lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols has been achieved with high enantiomeric excess through transesterification reactions. mdpi.comresearchgate.net These studies highlight the potential of lipases in specific applications involving silicon-containing compounds, even if direct, enantiospecific silylation of a long-chain alcohol like 1-docosanol remains a challenge. The application of biocatalysis is a growing trend in the pharmaceutical industry for producing enantiopure intermediates for drug synthesis. utupub.fi
Green Chemistry Approaches in Silylation
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to silylation reactions. researcher.life
Solvent-Free Silylation
A significant advancement in green silylation methodologies is the development of solvent-free reaction conditions. rsc.orgumich.edu These methods not only reduce environmental impact by eliminating organic solvents but can also enhance reaction efficiency. Solvent-free O-silylation of alcohols, including sterically hindered ones, has been successfully achieved using silyl chlorides. rsc.org Microwave-assisted, solvent-free O-silylation procedures have also been developed, offering rapid and high-yielding synthesis of silyl ethers. mdpi.com For instance, a microwave-assisted protocol using tert-butyldimethylsilyl chloride (TBDMSCl) and 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) has proven effective for a range of alcohols. mdpi.com The use of bonded fluorous phase (BFP) catalysts immobilized on a solid silica (B1680970) support has also enabled efficient silane (B1218182) alcoholysis in a solventless system, with the catalyst being easily recyclable. rsc.orgrsc.org
Use of Environmentally Benign Catalysts
The development of environmentally benign catalysts is a cornerstone of green silylation. researcher.life A variety of catalysts have been explored to promote the silylation of alcohols under mild and eco-friendly conditions.
Heterogeneous Catalysts: Solid-supported catalysts offer advantages such as easy separation and recyclability. cdnsciencepub.com Examples include:
Silica-bonded S-sulfonic acid (SBSSA): This recyclable catalyst effectively promotes the silylation of hydroxyl groups with hexamethyldisilazane (HMDS) at room temperature. cdnsciencepub.com
H-β zeolite: This has been used as a catalyst for the selective, solvent-free silylation of alcohols and phenols with HMDS. umich.edu
Magnetically separable nanocatalysts: Systems like Fe3O4@H2L-Zn MNPs and those based on ruthenium complexes offer high efficiency and can be easily recovered using an external magnet. pan.plresearchgate.net
ZnFe2O4@ZnO: This heterogeneous catalyst has been used for the chemoselective protection of primary alcohols. sciforum.net
Homogeneous Catalysts:
Boric acid: This cost-effective and recyclable catalyst has been used for the trimethylsilylation of alcohols and phenols with HMDS. scielo.br
Ionic liquids: Tunable Brønsted acidic ionic liquids have been employed as green catalysts for the silylation of alcohols with HMDS under solvent-free conditions. mdpi.com
Dehydrogenative Coupling Reactions with Dihydrogen Byproduct
Dehydrogenative coupling of alcohols with hydrosilanes represents a highly atom-economical and green route to silyl ethers, with the only byproduct being dihydrogen (H₂). tandfonline.commdpi.com This method avoids the formation of corrosive byproducts often associated with traditional silylation using halosilanes. tandfonline.com
A range of catalysts have been developed to facilitate this transformation:
Transition Metal Catalysts: Complexes of rhodium, ruthenium, and cobalt have been shown to be effective. tandfonline.comgelest.com For example, cobalt-pincer complexes can catalyze the dehydrocoupling of a wide variety of alcohols and hydrosilanes with low catalyst loadings under mild conditions. tandfonline.com Copper-hydride catalyzed dehydrogenative coupling has also been utilized for the kinetic resolution of alcohols. nih.gov
Main Group Catalysts: Strong Lewis acids like tris(pentafluorophenyl)borane can effectively catalyze the dehydrogenative silylation of various alcohols. gelest.comorganic-chemistry.org Simple and inexpensive catalysts such as sodium hydroxide have also been shown to promote the cross-dehydrogenative coupling of alcohols and hydrosilanes. organic-chemistry.org
Organocatalysts: N-Heterocyclic olefins have emerged as efficient organocatalysts for the direct dehydrogenative silylation of alcohols. organic-chemistry.org
Protecting Group Strategies Involving 1-Docosanol, TMS
The trimethylsilyl (TMS) group is a widely used protecting group for alcohols in organic synthesis. wikipedia.orgopenochem.org Its primary function is to temporarily mask the reactive hydroxyl group, allowing for chemical transformations to be carried out on other parts of the molecule without interference. openochem.orgfiveable.me
Temporary Masking of Hydroxyl Reactivity
The hydroxyl group of an alcohol is both nucleophilic and acidic, which can interfere with a wide range of reactions, particularly those involving strong bases or nucleophiles like Grignard reagents. openochem.orgmasterorganicchemistry.com By converting the alcohol to a trimethylsilyl ether, such as 1-Docosanol, TMS, the reactive proton is replaced by a bulky and chemically inert TMS group. wikipedia.orgfiveable.me
Formation of TMS Ethers: The formation of a TMS ether from an alcohol like 1-docosanol is typically achieved by reacting it with a silylating agent. Common reagents include trimethylsilyl chloride (TMSCl) and hexamethyldisilazane (HMDS). scielo.brwikipedia.org The reaction with TMSCl is often carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. openochem.orglibretexts.org HMDS is another popular reagent, valued for its stability and the fact that its only byproduct is ammonia, which is easily removed. pan.plscielo.br
Stability and Cleavage: TMS ethers are stable under a variety of conditions, including exposure to strong bases, oxidizing agents, and reducing agents. fiveable.memasterorganicchemistry.com This stability allows for a broad scope of subsequent chemical reactions. However, the TMS group is susceptible to cleavage under acidic conditions or in the presence of fluoride (B91410) ions, allowing for the regeneration of the original alcohol. wikipedia.orglibretexts.orgontosight.aifiveable.me The ease of both introduction and removal makes the TMS group an invaluable tool in multi-step organic synthesis. researcher.lifemasterorganicchemistry.com
Mechanistic Investigations of 1 Docosanol, Tms Formation and Transformation
Reaction Mechanisms for Silylation of Long-Chain Alcohols
The silylation of alcohols, including long-chain variants like 1-docosanol (B1670855), is the process of introducing a silyl (B83357) group (in this case, trimethylsilyl (B98337), TMS) to the oxygen atom of the hydroxyl functional group. This reaction typically involves reacting the alcohol with a silylating agent, such as trimethylsilyl chloride (TMS-Cl), often in the presence of a base. wikipedia.org The general reaction is robust and widely applicable, though the specific mechanism can be influenced by the choice of reactants, catalysts, and solvents. researchgate.net Alternative methods, such as dehydrogenative silylation, which involves reacting an alcohol with a hydrosilane in the presence of a catalyst, also provide a pathway to silyl ethers. gelest.com
The predominant mechanism for the silylation of an alcohol like 1-docosanol with a silyl halide is a bimolecular nucleophilic substitution (SN2) type reaction at the silicon center. wikipedia.orgresearchgate.net The process is typically initiated by a base (e.g., an amine like triethylamine (B128534) or imidazole) which deprotonates the alcohol, increasing its nucleophilicity. wikipedia.org The resulting alkoxide ion then acts as the nucleophile, attacking the electrophilic silicon atom of the silylating agent (e.g., TMS-Cl). wikipedia.org The halide then departs as a leaving group, forming the stable silicon-oxygen bond of the silyl ether. wikipedia.org
Base-mediated deprotonation of the alcohol: ROH + Base ⇌ RO⁻ + [Base-H]⁺
Nucleophilic attack on the silyl halide: RO⁻ + Cl-SiMe₃ → RO-SiMe₃ + Cl⁻
In Lewis basic solvents like dimethylformamide (DMF), the solvent itself can act as a catalyst, potentially forming a reactive silylated DMF intermediate. researchgate.net The nature of the silicon center, being larger and less electronegative than carbon, allows it to accommodate the attacking nucleophile more readily, facilitating the substitution reaction. baranlab.org
Unlike SN2 reactions at a carbon center which proceed through a single transition state, nucleophilic substitution at silicon is characterized by the formation of hypervalent silicon intermediates. chem-station.comprinceton.edu Silicon's ability to expand its coordination sphere beyond the typical four bonds is a key feature of its chemistry, attributed to the accessibility of its d-orbitals. princeton.edulibretexts.org
Pentavalent Silicon Intermediates: The attack of the nucleophile (the alkoxide from 1-docosanol) on the tetravalent silicon of the silylating agent leads to the formation of a five-coordinate, pentavalent intermediate, typically with a trigonal bipyramidal geometry. baranlab.orgu-tokyo.ac.jp This intermediate is more stable than the corresponding transition state in carbon chemistry. chem-station.com The formation of these stable intermediates has been supported by both mechanistic studies and the isolation and characterization of stable pentacoordinate silicon complexes. libretexts.org
Hexavalent Silicon Intermediates: In some cases, particularly with certain catalysts or reaction conditions, the involvement of six-coordinate, hexavalent silicon intermediates has been proposed. u-tokyo.ac.jp These octahedral complexes can be formed, for instance, in reactions catalyzed by Lewis bases where the catalyst coordinates to the silicon atom. libretexts.orgu-tokyo.ac.jp Kinetic data from some silylation reactions has suggested the involvement of two molecules of the silylating agent, which could point towards the formation of higher-order, potentially hexavalent, intermediates. rsc.orgrsc.org
The geometry and stability of these hypervalent intermediates play a crucial role in the reaction pathway and its stereochemical outcome.
Kinetic investigations provide valuable insights into the reaction mechanism, including the rate-determining step and the roles of various reactants. Reaction Progress Kinetic Analysis (RPKA) has been employed to study the mechanism of alcohol silylation. rsc.orgrsc.org
In a study on the asymmetric silylation of alcohols using isothiourea catalysts, RPKA revealed expected reaction orders for the alcohol, catalyst, and amine base. rsc.orgrsc.org However, an unexpectedly higher order in the silyl chloride was observed. rsc.orgrsc.org This finding suggests a more complex, multistep mechanism where a second equivalent of the silyl chloride participates in the formation of the reactive intermediate leading up to the rate-determining step. rsc.org This supports a pathway involving multiple silicon-containing intermediates prior to the final product formation. rsc.org
Dynamic kinetic resolution (DKR) of alcohols through enantioselective silylation is another area where kinetics are central. nih.gov These processes combine a rapid racemization of the alcohol with a slower, selective silylation of one enantiomer, allowing for the conversion of a racemic mixture into a single, enantiomerically enriched silyl ether. nih.govresearchgate.net The success of such processes relies on the careful tuning of the relative rates of racemization and silylation.
Below is a table summarizing the observed reaction orders from a kinetic study of alcohol silylation.
| Reactant | Observed Kinetic Order | Implication |
| Alcohol | Expected (First Order) | Participates directly in the rate-determining step or a preceding equilibrium. |
| Catalyst | Expected (First Order) | A single molecule of the catalyst is involved in the turnover-limiting step. |
| Amine Base | Expected (First Order) | Functions to deprotonate the alcohol in a step influencing the overall rate. |
| Silyl Chloride | Higher than Expected | Suggests a multistep mechanism involving more than one molecule of silyl chloride. rsc.orgrsc.org |
Mechanistic Aspects of Silyl Ether Cleavage
The cleavage of silyl ethers, also known as desilylation, is the reverse of their formation and is crucial for deprotecting the alcohol. This process is most commonly achieved under acidic conditions or with a source of fluoride (B91410) ions. chem-station.comorganic-chemistry.org
The mechanism of cleavage also proceeds through hypervalent silicon intermediates. chem-station.com
Acid-Catalyzed Cleavage: Under acidic aqueous conditions, the ether oxygen is first protonated. A water molecule then attacks the silicon atom, forming a pentavalent intermediate. Subsequent steps lead to the cleavage of the Si-O bond and regeneration of the alcohol. stackexchange.com
Fluoride-Mediated Cleavage: Fluoride ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) are highly effective for cleaving silyl ethers. The high affinity of silicon for fluorine drives this reaction. The fluoride anion attacks the silicon atom to form a stable pentacoordinate intermediate. baranlab.org This intermediate then fragments to release the alkoxide, which is subsequently protonated during workup to yield the alcohol. The driving force for this reaction is the formation of a very strong Si-F bond. chem-station.com
The stability of silyl ethers to cleavage is highly dependent on the steric bulk of the substituents on the silicon atom. For TMS ethers like 1-Docosanol, TMS, cleavage is relatively facile compared to bulkier silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. chem-station.com
Theoretical Studies on Silyl Ether Reactivity and Stability
Theoretical and computational studies have been instrumental in elucidating the nature of the silicon-oxygen bond and the structure of hypervalent intermediates involved in silylation and desilylation reactions. Ab initio calculations have been used to investigate the geometry and basicity of silyl ethers. acs.org
These studies confirm that the Si-O bond has a significant ionic character and is longer and more polarizable than a C-O bond. baranlab.org Theoretical models of nucleophilic substitution at silicon support a reaction pathway with a double-well potential energy surface, corresponding to the formation of a stable pentacoordinate intermediate, in contrast to the single-well (central barrier) pathway typical for SN2 reactions at carbon. researchgate.net
Computational models also help to explain the high reactivity of silylated glycosyl donors, where the presence of silyl ethers increases the reaction rate compared to donors with benzyl or acetyl protecting groups. nih.gov This increased reactivity is attributed not only to the electronic properties of the O-silyl group but also to its ability to influence the conformation of the molecule. nih.gov The stability of silyl ethers is also a subject of theoretical investigation, with studies showing that poly(silyl ether)s exhibit good thermal stability but are susceptible to hydrolysis, a property that is being explored for the development of degradable polymers. researchgate.netmdpi.com
Spectroscopic Characterization of 1 Docosanol, Tms
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Docosanol (B1670855), TMS, ¹³C NMR is particularly informative for confirming the structure.
The ¹³C NMR spectrum of 1-Docosanol, TMS provides a map of the carbon environments within the molecule. While a specific spectrum for the TMS derivative is not widely published, the chemical shifts can be reliably predicted based on the spectrum of the parent compound, 1-Docosanol, and known substituent effects of the trimethylsilyloxy group. lifetechindia.comchemicalbook.com
The spectrum of 1-Docosanol shows a distinct signal for the carbon atom bonded to the hydroxyl group (C-1) at approximately 63.1 ppm. lifetechindia.com Upon trimethylsilylation, this carbon experiences a slight shift. The long alkyl chain produces a series of overlapping signals in the typical alkane region (approximately 14-34 ppm). oregonstate.eduwisc.edu A key feature of the 1-Docosanol, TMS spectrum is the appearance of a new signal at around 2 ppm, corresponding to the three magnetically equivalent methyl carbons of the trimethylsilyl (B98337) group. illinois.edu
Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Docosanol, TMS Predicted values are based on the known spectrum of 1-Docosanol and typical TMS group shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| TMS-CH₃ | ~2 | Signal for the three equivalent methyl carbons on the silicon atom. |
| C-1 (-CH₂-O-Si) | ~63 | Carbon atom directly bonded to the trimethylsilyloxy group. |
| C-2 | ~33 | |
| C-3 to C-20 | ~23-32 | A dense cluster of signals for the internal methylene (B1212753) carbons. |
| C-21 | ~23 | |
| C-22 (Terminal CH₃) | ~14 | Terminal methyl group of the docosanyl chain. |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography, is a primary technique for the identification and structural analysis of 1-Docosanol, TMS. Silylation is a common derivatization technique used to make compounds with active hydrogen atoms, like alcohols, more amenable to GC-MS analysis. osti.govresearchgate.net
In GC-MS analysis, the 1-Docosanol, TMS molecule is subjected to electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. wikipedia.orgcampbellscience.com For long-chain alcohol TMS ethers, fragmentation is predictable and provides significant structural information. researchgate.net A common fragmentation pathway involves the loss of a methyl group (CH₃•) from the TMS moiety, resulting in a highly abundant [M-15]⁺ ion. chromforum.org In the case of 1-Docosanol, TMS (molecular weight 398.8 g/mol ), this corresponds to an ion at m/z 383. nih.gov Alpha-cleavage next to the oxygen atom is also a prominent fragmentation route.
The mass spectrum of 1-Docosanol, TMS is characterized by several diagnostic ions that are indicative of trimethylsilyl ethers of primary alcohols.
[M-15]⁺ (m/z 383): This ion arises from the loss of a methyl radical from the TMS group and is often one of the most abundant high-mass ions, helping to establish the molecular weight. chromforum.orgnih.gov
m/z 103: This fragment, [CH₂=O-Si(CH₃)₃]⁺, is formed by α-cleavage and is highly characteristic of primary alcohol TMS ethers. unit.no
m/z 75: This ion, [(CH₃)₂Si=OH]⁺, is a common rearrangement product in the spectra of TMS ethers. researchgate.net
m/z 73: This fragment corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, and is present in the mass spectra of virtually all TMS-derivatized compounds. researchgate.net
Table 2: Diagnostic GC-MS Fragment Ions for 1-Docosanol, TMS
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 383 | [C₂₂H₄₅OSi(CH₃)₂]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. | Confirms molecular weight (M-15). nih.gov |
| 103 | [CH₂=O-Si(CH₃)₃]⁺ | α-cleavage between C-1 and C-2. | Diagnostic for primary alcohol TMS ethers. unit.no |
| 75 | [(CH₃)₂Si=OH]⁺ | Rearrangement followed by cleavage. | Common fragment in TMS ethers. researchgate.net |
| 73 | [Si(CH₃)₃]⁺ | Cleavage of the Si-O bond. | Ubiquitous marker for TMS derivatives. researchgate.net |
Stable isotope labeling is a sophisticated technique used to trace the pathways of fragmentation in mass spectrometry and to serve as an internal standard for precise quantification. medchemexpress.com For 1-Docosanol, TMS, this can be achieved in two primary ways:
Derivatization with a labeled silylating agent: Using a deuterated silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide-d₉ (BSTFA-d₉), introduces a TMS group where all nine hydrogen atoms are replaced by deuterium (B1214612) ([Si(CD₃)₃]). This shifts the mass of any fragment containing the TMS group by 9 mass units (e.g., m/z 73 shifts to m/z 82). This allows for unambiguous identification of fragments containing the silyl (B83357) moiety, helping to confirm fragmentation mechanisms. fu-berlin.de
Use of a labeled analyte: An isotopically labeled version of the parent alcohol, such as 1-Docosanol-d₄₅, can be used as an internal standard. medchemexpress.com This standard is chemically identical to the analyte and will co-elute during chromatography and exhibit similar ionization and fragmentation behavior. However, it is easily distinguished by its higher mass in the mass spectrometer. This allows for highly accurate quantification of the unlabeled 1-Docosanol in a sample by correcting for variations in sample preparation and instrument response.
Other Relevant Spectroscopic Techniques in Characterization
Beyond nuclear magnetic resonance (NMR) and conventional mass spectrometry (MS), a range of other spectroscopic and analytical techniques are instrumental in the comprehensive characterization of 1-Docosanol, TMS. These methods, including vibrational spectroscopy and advanced chromatographic techniques, provide complementary information regarding the compound's structural integrity, purity, and physical properties.
Vibrational spectroscopic methods such as Infrared (IR) and Raman spectroscopy are powerful for identifying functional groups and studying molecular structure. researchgate.net For instance, the analysis of long-chain alcohols and their derivatives frequently employs these techniques to confirm structural features and investigate polymorphism. researchgate.netrsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to confirm the identity and structure of 1-Docosanol, TMS by identifying its characteristic functional groups. The IR spectrum of its parent compound, 1-docosanol, is well-characterized by the prominent aliphatic C-H stretching vibrations of its long alkyl chain. epfl.ch The derivatization to form 1-Docosanol, TMS introduces new, distinct absorption bands. Key spectral features for 1-Docosanol, TMS include the strong vibrations associated with the trimethylsilyl group, specifically the Si-O-C and Si-C bonds, alongside the persistent signals from the docosyl chain. Research involving the synthesis of copolymers with long-chain alcohols like 1-docosanol has utilized Fourier-transform infrared (FTIR) spectroscopy to confirm the reaction and incorporation of the alcohol into the polymer structure. rsc.orgbasjsci.edu.iq Attenuated Total Reflection (ATR) FTIR spectroscopy has also been developed using 1-docosanol as a standard for quantitative analysis of thin films. epfl.ch
Raman Spectroscopy
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It has been effectively used to study the polymorphism of long-chain n-alkanols, including 1-docosanol. researchgate.net This technique is particularly sensitive to the vibrations of the carbon backbone and can provide detailed insights into the conformational order and crystalline structure of the material. While specific Raman data for the TMS ether is less common in literature, studies on the parent alcohol, docosanol, have utilized FT-Raman spectroscopy to explore its vibrational features. researchgate.net
Advanced Chromatographic Techniques
Gas chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like 1-Docosanol, TMS. The NIST Chemistry WebBook provides standardized retention data, known as the Kovats Retention Index, which is crucial for compound identification under specific GC conditions. nist.gov
| Column Type | Active Phase | Kovats Index (I) | Reference |
|---|---|---|---|
| Capillary | VF-5MS | 2543.1 | Zheng and White, 2008 nist.gov |
| Capillary | VF-5MS | 2536.8 | Tret'yakov, 2007 nist.gov |
Analytical Applications of 1 Docosanol, Tms
Role of TMS Derivatization in Enhancing Analyte Volatility and Thermal Stability for GC-MS
The primary purpose of converting 1-docosanol (B1670855) to its TMS derivative is to improve its suitability for GC-MS analysis. chemcoplus.co.jpgcms.cz The replacement of the active hydrogen in the alcohol's hydroxyl group with a non-polar trimethylsilyl (B98337) group significantly reduces intermolecular hydrogen bonding. chemcoplus.co.jpgcms.cz This reduction in polarity leads to a decrease in the compound's boiling point, thereby increasing its volatility. nih.govgreyhoundchrom.com Increased volatility is essential for the compound to be efficiently vaporized in the GC injector and transported through the column by the carrier gas.
Furthermore, the TMS group enhances the thermal stability of the analyte. chemcoplus.co.jpgreyhoundchrom.com High temperatures within the GC system can cause underivatized long-chain alcohols to degrade, leading to inaccurate quantification and the formation of unwanted byproducts. The formation of the TMS ether protects the hydroxyl group, making the molecule less susceptible to thermal decomposition during analysis. gcms.czgreyhoundchrom.com This increased stability ensures that the analyte reaches the detector intact, leading to more reliable and reproducible results. The derivatization process is often carried out using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), sometimes with a catalyst such as trimethylchlorosilane (TMCS), to ensure a complete and rapid reaction. greyhoundchrom.comsciforschenonline.org
Quantitative Analysis of Docosanol in Complex Matrices via TMS Derivatization
The conversion of 1-docosanol to its TMS derivative is a key step in its quantitative analysis in various complex samples, including biological tissues and commercial products. xjtu.edu.cnresearchgate.net GC-MS, particularly in the selected ion monitoring (SIM) mode, offers high sensitivity and specificity for detecting and quantifying the TMS derivative of docosanol. xjtu.edu.cnresearchgate.netnih.gov
Before derivatization and GC-MS analysis, 1-docosanol must be efficiently extracted from its matrix. The choice of extraction method depends on the sample type. For instance, in the analysis of olive oil, a saponification step is often used to release the fatty alcohols from their esterified forms, followed by extraction of the unsaponifiable matter with a non-polar solvent like hexane. researchgate.netdss.go.th
For biological samples such as skin homogenates, a liquid-liquid extraction (LLE) is a common approach. xjtu.edu.cnresearchgate.net This involves homogenizing the tissue in a suitable solvent system to disrupt the cells and solubilize the lipids, including docosanol. A multi-step extraction with organic solvents like chloroform (B151607) and methanol (B129727) can be employed to separate the lipid fraction from other cellular components. japsonline.com The organic extract is then typically dried down under a stream of nitrogen before the derivatization step. japsonline.comthermofisher.com
The derivatization itself is a critical part of the sample preparation. A dried extract containing the docosanol is reacted with a silylating agent, such as a mixture of BSTFA and TMCS in a solvent like pyridine (B92270). sciforschenonline.orgtcichemicals.com The reaction is often carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete conversion to the TMS ether. tcichemicals.com
Table 1: Example of an Extraction and Derivatization Protocol for Docosanol Analysis
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Homogenization | Homogenize the sample (e.g., skin tissue) in a solvent mixture (e.g., chloroform:methanol). | To disrupt the matrix and release the analyte. |
| 2. Liquid-Liquid Extraction | Partition the homogenate with an aqueous solution and collect the organic phase. | To isolate the lipid fraction containing docosanol. |
| 3. Solvent Evaporation | Evaporate the organic solvent under a stream of nitrogen. | To concentrate the analyte and prepare for derivatization. |
| 4. Derivatization | Add a silylating reagent (e.g., BSTFA with 1% TMCS) and heat. | To convert docosanol to its volatile TMS derivative. |
| 5. GC-MS Analysis | Inject the derivatized sample into the GC-MS system. | To separate, identify, and quantify the 1-Docosanol, TMS. |
For accurate quantification, a calibration curve is constructed using standard solutions of 1-docosanol that have undergone the same derivatization process as the samples. xjtu.edu.cnresearchgate.net The peak area of the resulting 1-Docosanol, TMS is plotted against the known concentrations of the standards. A linear relationship is typically observed over a specific concentration range, for example, 100–10000 ng/mL. xjtu.edu.cnresearchgate.netnih.gov
The use of an internal standard (IS) is crucial to correct for variations in extraction efficiency, derivatization yield, and injection volume. researchgate.netdss.go.th The IS is a compound with similar chemical properties to the analyte but is not naturally present in the sample. For the analysis of long-chain fatty alcohols, compounds like eicosanol (B47690) (C20) or a deuterated version of the analyte are often used. researchgate.netdss.go.thresearchgate.net The IS is added to the samples at a known concentration before the extraction process. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the IS. researchgate.netdss.go.th
Table 2: Example of Calibration and Internal Standard Parameters for Docosanol Quantification
| Parameter | Example Value/Method | Reference |
|---|---|---|
| Calibration Range | 100–10000 ng/mL | xjtu.edu.cnresearchgate.netnih.gov |
| Linearity (R²) | >0.994 | xjtu.edu.cnresearchgate.netnih.gov |
| Internal Standard | Eicosanol or Isopropyl Palmitate | xjtu.edu.cnresearchgate.netresearchgate.netdss.go.th |
| Quantification Ion (m/z) for Docosanol | 83 | xjtu.edu.cnresearchgate.net |
| Quantification Ion (m/z) for IS (Isopropyl Palmitate) | 256 | xjtu.edu.cnresearchgate.net |
Application in Lipidomics and Fatty Alcohol Profiling
TMS derivatization followed by GC-MS is a powerful tool in the field of lipidomics for the comprehensive analysis of fatty alcohol profiles in various biological and environmental samples. researchgate.netdss.go.th This approach allows for the simultaneous identification and quantification of a range of long-chain alcohols, including 1-docosanol, within a single chromatographic run. researchgate.netdss.go.th
In studies of plant waxes or olive oil composition, for example, this method can be used to determine the relative abundance of different fatty alcohols, which can be indicative of the oil's quality and origin. researchgate.netdss.go.th Research on the lipid composition of berries has utilized GC-MS analysis of TMS-derivatized alcohols, including 1-docosanol, to differentiate between berries from different geographical locations. centria.fi Similarly, in metabolomics studies, fatty alcohol profiling can provide insights into metabolic pathways and the effects of external stimuli on an organism. japsonline.com The derivatization ensures that even trace amounts of these alcohols are detectable and that their chromatographic separation is optimized. researchgate.netdss.go.th
Advancements in GC-MS Data Interpretation for Silylated Compounds
The widespread use of silylation in GC-MS has spurred advancements in how the resulting data is processed and interpreted. The electron ionization (EI) mass spectra of TMS derivatives often produce characteristic fragment ions that are useful for structural elucidation and compound identification. mdpi.com For TMS-derivatized alcohols, a significant ion is often observed at m/z 73, corresponding to the trimethylsilyl group, and other characteristic fragments can help determine the carbon chain length.
The complexity of chromatograms from lipidomic analyses necessitates the use of sophisticated software for data deconvolution and compound identification. scielo.br Modern software can automatically process raw GC-MS data to identify peaks, subtract background noise, and compare the resulting mass spectra against extensive libraries. numberanalytics.com
Spectral libraries, such as the NIST and Wiley libraries, contain a vast number of mass spectra for various compounds, including many TMS derivatives. nih.gov This allows for the rapid and reliable identification of 1-Docosanol, TMS and other silylated lipids in a sample. nih.gov Furthermore, specialized software has been developed specifically for the analysis of lipids. For instance, WaxAlly is a software tool designed to aid in the identification of acyclic aliphatic lipids, including TMS-derivatized primary alcohols, by using algorithms based on characteristic mass spectral fragmentation patterns. scielo.br Such software-assisted approaches significantly improve the throughput and accuracy of identifying derivatized lipids in complex mixtures. scielo.brnumberanalytics.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| 1-Docosanol |
| 1-Docosanol, TMS |
| 1-Eicosanol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trimethylchlorosilane (TMCS) |
| Pyridine |
| Hexane |
| Chloroform |
| Methanol |
| Isopropyl Palmitate |
Isomeric Discrimination and Stereochemical Analysis using TMS Derivatives
The derivatization of long-chain alcohols to their trimethylsilyl (TMS) ethers is a cornerstone of their analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This chemical modification is critical as it replaces the active hydrogen of the hydroxyl group with a non-polar, thermally stable TMS group. greyhoundchrom.comresearch-solution.com The resulting 1-Docosanol, TMS ether exhibits increased volatility and reduced polarity compared to the parent alcohol, which are essential properties for successful GC analysis. researchgate.netresearchgate.net These characteristics enable enhanced chromatographic separation and the ability to distinguish between closely related structural isomers.
Research has demonstrated that GC analysis of TMS-derivatized long-chain alcohols allows for the effective separation of structural isomers, such as normal-chain (n-), iso- (branched at the penultimate carbon), and anteiso- (branched at the antepenultimate carbon) forms. sciendo.commdpi.com These isomers, when silylated, exhibit distinct retention times on GC columns. Typically, branched isomers elute earlier than their straight-chain counterparts, meaning they have lower retention index (RI) values. mdpi.com This principle allows for the unambiguous identification of different 1-docosanol isomers within a complex mixture. For instance, in the analysis of plant waxes, iso- and anteiso-branched alcohols were successfully separated from n-alcohols after conversion to their TMS derivatives. sciendo.commdpi.com
Table 1: Illustrative Gas Chromatography (GC) Retention Indices for TMS-Derivatized Docosanol Isomers
This table illustrates the expected relative retention behavior based on established principles for long-chain alcohols. Actual values may vary depending on specific chromatographic conditions.
| Compound Name | Isomer Type | Expected Retention Index (RI) |
| 1-Docosanol, TMS | n-Docosanol | Base Value (e.g., 2700) |
| 20-Methyl-1-henicosanol, TMS | iso-Docosanol | < Base Value |
| 19-Methyl-1-henicosanol, TMS | anteiso-Docosanol | < Base Value |
Beyond structural isomerism, TMS derivatization is a powerful tool in stereochemical analysis. While 1-docosanol itself is achiral, many biologically relevant long-chain alcohols possess chiral centers. The mass spectrometric fragmentation of the TMS derivatives of these chiral molecules can be highly dependent on their stereochemistry. acs.orgresearchgate.net Electron-impact (EI) mass spectrometry of TMS ethers can produce fragment ions whose abundance ratios differ significantly between diastereomers, providing a method for their distinction without the need for complete chromatographic separation. researchgate.net
Studies on other molecules, such as steroids and diacylglycerols, have established that the stereochemical configuration can influence the fragmentation pathways of their TMS derivatives. researchgate.netaocs.org For example, the formation and abundance of specific fragment ions can be dictated by the spatial arrangement of the TMS ether group relative to other parts of the molecule. This stereospecific fragmentation is crucial for assigning the configuration of chiral centers in complex natural products. In some cases, a multi-step approach is employed where diastereomers are first separated using chiral chromatography as another type of derivative, and then the individual isomers are analyzed as their TMS ethers by GC-MS to confirm their structure and composition. aocs.org
Table 2: Hypothetical Mass Spectrometric Fragmentation Data for Stereoisomers of a Silylated Chiral Long-Chain Alcohol
This table provides a hypothetical example to illustrate how the relative abundance of mass spectral fragment ions can differ between stereoisomers, a principle used in stereochemical analysis.
| Stereoisomer | Fragment Ion (m/z) | Relative Abundance (%) | Key Diagnostic Ion(s) |
| Isomer A (e.g., R-configuration) | [M-15]+ | 10 | [M-CH3]+ |
| Ion X | 40 | ||
| Ion Y | 85 | ||
| Isomer B (e.g., S-configuration) | [M-15]+ | 15 | [M-CH3]+ |
| Ion X | 75 | ||
| Ion Y | 30 |
Advanced Applications and Future Research Directions of 1 Docosanol, Tms in Organic Synthesis
1-Docosanol (B1670855), TMS as a Building Block in Complex Molecule Synthesis.foodb.cacdnsciencepub.com
The utility of 1-Docosanol, TMS extends beyond a simple protecting group; it serves as a key building block in the construction of complex organic molecules. The introduction of the long docosanyl chain can significantly alter the physical and biological properties of a target molecule.
Role in Multi-step Synthetic Pathways
In multi-step syntheses, the TMS ether of 1-docosanol acts as a masked hydroxyl group. This protection allows for chemical modifications on other parts of a molecule without affecting the long-chain alcohol functionality. For instance, in the synthesis of bioactive lipids or polymers, the 1-Docosanol, TMS unit can be introduced early in the synthetic sequence. researchgate.net Subsequent reactions, such as carbon-carbon bond formations or functional group interconversions, can be performed, and the docosanol hydroxyl group can be revealed at a later stage through a deprotection step. This strategy is crucial in the synthesis of natural product derivatives and pharmaceutically relevant molecules where late-stage functionalization is often required. acs.org For example, a synthetic route might involve the coupling of a silyl-protected docosanol fragment with a complex core structure, followed by deprotection and further transformation of the newly liberated hydroxyl group.
The synthesis of a nanoformulated emtricitabine (B123318) protide (B1233603) provides an example of utilizing a docosyl ester. nih.gov While not a TMS ether, the principle of using the long docosanyl chain to modify the properties of a drug molecule is demonstrated. nih.gov In this case, the docosyl group contributes to the stability of the nanoparticle formulation and is intended to enhance intracellular delivery. nih.gov
Stereoselective Transformations Involving Silyl (B83357) Ethers.gelest.commit.edu
Silyl ethers, including 1-Docosanol, TMS, can participate in stereoselective reactions. While the TMS group itself is not chiral, its steric bulk can influence the stereochemical outcome of reactions at neighboring centers. More significantly, the silyl ether can be a substrate in reactions that generate new stereocenters.
The development of asymmetric silylation methods has been a focus of research. rsc.org For example, kinetic resolution of secondary alcohols can be achieved through organocatalytic silylation, allowing for the separation of enantiomers. rsc.org Although this example uses hexamethyldisilazane (B44280) as the silyl source, the principle can be extended to the synthesis of chiral silyl ethers.
Furthermore, the direct conversion of silyl ethers to other functional groups can proceed with stereochemical control. gelest.com For instance, the conversion of a silyl ether to an acetate (B1210297) or a tosylate can be accomplished while preserving the stereochemistry of the alcohol precursor. gelest.com This is particularly important in the synthesis of complex molecules where maintaining stereochemical integrity is paramount.
Development of Novel Silylation and Desilylation Methodologies.foodb.caresearchgate.netacs.orggelest.combeilstein-journals.orgrsc.orgdtu.dkgoogle.comresearchgate.net
The formation and cleavage of silyl ethers are fundamental reactions in organic synthesis. Research continues to focus on developing milder, more efficient, and more selective methods for these transformations.
Silylation: The protection of alcohols as their TMS ethers is a common procedure. rsc.org Hexamethyldisilazane (HMDS) is a frequently used silylating agent, often in the presence of a catalyst to enhance its reactivity. researchgate.netmdpi.com A variety of catalysts have been developed for the silylation of hydroxyl groups with HMDS, including sulfonic acid-functionalized silica (B1680970), which offers the advantage of being recyclable. researchgate.net The use of ionic liquids as catalysts for O-trimethylsilylation with HMDS has also been reported, providing a mild and efficient method. mdpi.com
Desilylation: The removal of the TMS group is typically achieved under acidic or fluoride-mediated conditions. The development of novel methods aims to improve the selectivity of deprotection in the presence of other sensitive functional groups. For example, the direct conversion of TMS ethers to other functional groups without a separate deprotection step is an area of active research. gelest.com This can be achieved using various reagents and catalysts, such as converting silyl ethers to acetates using acetic anhydride (B1165640) and a bismuth(III) catalyst. gelest.com
A novel one-pot deoxygenative silylation of primary alcohols has been developed, which proceeds through an in situ bromination followed by a nickel-catalyzed cross-electrophile coupling with a chlorosilane. acs.org This method demonstrates the ongoing innovation in silyl ether synthesis. acs.org
Table 1: Selected Methodologies for Silylation and Desilylation
| Transformation | Reagents and Conditions | Key Features |
|---|---|---|
| Silylation | HMDS, Sulfonic acid-functionalized silica, CH2Cl2, room temp | Recyclable catalyst, high yields. researchgate.net |
| Silylation | HMDS, Brønsted acidic ionic liquid | Mild conditions, catalyst can be recycled. mdpi.com |
| Desilylation (Direct Conversion) | Acetic anhydride, Bi(III) catalyst | Direct conversion of silyl ether to acetate. gelest.com |
| Desilylation (Direct Conversion) | Tosyl fluoride (B91410), DBU | Direct conversion of silyl ether to tosylate. gelest.com |
| Deoxygenative Silylation | "POP" reagent, Ni-catalyst, chlorosilane | One-pot formal deoxygenative silylation of primary alcohols. acs.org |
Expansion of Enzyme-Mediated Silylation and Desilylation.nih.govmdpi.comlabmanager.commdpi.com
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for silylation and desilylation. Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity.
The use of lipases for the regioselective deacetylation of a zidovudine (B1683550) intermediate demonstrates the potential of enzymes in protecting group manipulations. rsc.org While this is a deacetylation, similar principles apply to the enzymatic cleavage of silyl ethers. The development of enzymatic methods for the synthesis of complex chiral molecules is a rapidly advancing field. rsc.org
The production of docosanol through fermentation with engineered microbes highlights the power of synthetic biology to produce long-chain alcohols. rsc.org This approach could potentially be combined with enzymatic silylation to create a fully biocatalytic route to 1-Docosanol, TMS.
Computational Chemistry and Modeling of 1-Docosanol, TMS Reactions
Computational modeling has become an indispensable tool in understanding and predicting the outcomes of chemical reactions. mit.edu Theoretical chemistry, through methods like quantum mechanics and molecular dynamics, can provide detailed insights into reaction mechanisms, transition states, and the properties of molecules. dtu.dk
For silylation reactions, computational models can help in understanding the role of the catalyst and predicting the reactivity of different alcohols. mit.edu For example, modeling can elucidate the mechanism of silylation using HMDS and a sulfonic acid-functionalized silica catalyst, helping to optimize reaction conditions. researchgate.net
In the context of 1-Docosanol, TMS, computational studies can be used to predict its physicochemical properties and its behavior in different solvent environments. Molecular dynamics simulations can estimate properties like melting point, although these models have limitations and require experimental validation. Furthermore, computational models can be used to predict the reactivity of 1-Docosanol, TMS in various chemical transformations, guiding the design of new synthetic routes. mit.edu
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. beilstein-journals.orgscielo.br The integration of 1-Docosanol, TMS chemistry with flow systems can lead to more efficient and scalable synthetic processes.
The silylation of alcohols is a reaction that can be readily adapted to a flow chemistry setup. The use of a packed-bed reactor containing a solid-supported catalyst, such as the sulfonic acid-functionalized silica mentioned earlier, would allow for continuous silylation of 1-docosanol. researchgate.net
Automated synthesis platforms, which can combine flow chemistry with robotic handling of reagents and products, are becoming increasingly powerful tools for chemical discovery and process development. rsc.orgsyrris.com These systems can be used to rapidly screen a wide range of reaction conditions for the synthesis and subsequent transformation of 1-Docosanol, TMS. labmanager.com For example, an automated system could be programmed to perform a series of silylation, reaction, and desilylation steps to generate a library of docosanol-containing compounds for biological screening. The combination of flow chemistry, automation, and machine learning is poised to revolutionize the way complex molecules are synthesized. syrris.com
Sustainability and Environmental Impact of Silyl Ether Chemistry
The widespread use of silyl ethers, such as 1-Docosanol, TMS, in organic synthesis necessitates a thorough evaluation of their environmental footprint. The sustainability of silyl ether chemistry is a multifaceted issue, encompassing the atom economy of protection and deprotection steps, the nature of reagents and solvents used, the generation of waste, and the environmental fate of silicon-containing byproducts.
Deprotection methods, particularly those using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF), suffer from poor atom economy. mdpi.com These reactions generate waste fluorosilane byproducts, which are a concern. mdpi.com Furthermore, many of these processes require large volumes of organic solvents, which contribute significantly to the total mass of materials used and lead to a high E-factor (Environmental Factor), a key metric in green chemistry that measures waste generation. millennialscientific.com
In response to these challenges, significant research has been directed toward developing greener and more sustainable alternatives for the synthesis and cleavage of silyl ethers. These efforts align with the principles of green chemistry, focusing on waste minimization, use of safer chemicals, and energy efficiency. rsc.org
One major area of advancement is the development of catalytic, atom-economical reactions. Direct C-H silylation, for example, is a strategy that offers high atom and step economy by avoiding pre-functionalized starting materials. sioc-journal.cnrsc.org Dehydrogenative coupling or silylation, which uses hydrosilanes to react with alcohols, is a particularly promising green method. mdpi.comnih.gov This process is highly atom-economical, with the only formal byproduct being hydrogen gas, a clean fuel. nih.govrsc.org
The environmental fate of silicon-containing compounds, particularly siloxanes which can be byproducts or degradation products, is a critical aspect of sustainability. Volatile methyl siloxanes (VMSs) are of particular concern, as they are widely used and can enter the environment through various pathways. wur.nl Some cyclic VMSs, such as D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane), have been identified as substances of very high concern (SVHC) due to their persistent and bioaccumulative properties. belgium.be These chemicals are resistant to environmental degradation and can be transported over long distances, potentially accumulating in living organisms and causing adverse health effects. belgium.benilu.com In contrast, polydimethylsiloxane (B3030410) (PDMS) is considered more environmentally benign as it primarily degrades abiotically in the environment to form silica, water, and carbon dioxide. researchgate.net
Efforts to mitigate the environmental impact also include the development of recyclable catalysts and silylating agents. tamu.eduresearchgate.netscielo.br For example, silica-supported catalysts have been shown to be effective for silylation and can be recovered and reused multiple times without a significant loss of activity, reducing waste and cost. researchgate.net Microwave-assisted, solvent-free reaction conditions are also being explored to reduce energy consumption and eliminate the use of hazardous solvents. mdpi.com
The following tables summarize key research findings related to the sustainability of silyl ether chemistry.
| Process | Method | Advantages | Disadvantages & Environmental Impact | Source |
|---|---|---|---|---|
| Silylation (Protection) | Traditional (e.g., Silyl Chlorides + Amine Base) | Well-established, versatile. | Generates stoichiometric salt waste; often requires hazardous solvents; silylating agents are energy-intensive to produce. | researchgate.net |
| Greener (e.g., Dehydrogenative Coupling) | High atom economy (byproduct is H₂ gas); can be catalyzed by earth-abundant metals like cobalt. | Newer technology; catalyst may be required. | mdpi.comrsc.orgtandfonline.com | |
| Desilylation (Deprotection) | Traditional (e.g., Fluoride-based, TBAF) | Effective and rapid for many silyl ethers. | Poor atom economy; generates fluorosilane waste byproducts. | mdpi.com |
| Greener (e.g., Recyclable Catalysts, Solvent-Free) | Reduces waste (catalyst can be reused); eliminates hazardous solvents; can be highly selective. | May require specific catalysts (e.g., boric acid, supported tin chloride); may have longer reaction times for bulky silyl ethers. | mdpi.comresearchgate.netscielo.br |
| Compound Type | Examples | Environmental Fate & Impact | Source |
|---|---|---|---|
| Volatile Methyl Siloxanes (VMSs) | D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane) | Considered emerging environmental pollutants. They are persistent, can bioaccumulate, and may be toxic to aquatic organisms. D4, D5, and D6 are identified as Substances of Very High Concern (SVHC). | wur.nlbelgium.benilu.com |
| Polydimethylsiloxane (PDMS) | Linear chains of methylated siloxanes. | Considered relatively environmentally friendly. Degrades abiotically via hydrolysis and oxidation to benign products: silica (SiO₂), water (H₂O), and carbon dioxide (CO₂). | researchgate.net |
| Fluorosilanes | Generated from fluoride-mediated desilylation. | Considered waste byproducts with poor atom economy. Specific environmental impact data is less detailed in the provided context but contributes to chemical waste streams. | mdpi.com |
| Silica (Silicon Dioxide) | Final degradation product of many organosilicon compounds. | A naturally occurring, benign substance. However, accumulation from VMS oxidation in waste treatment facilities can cause economic damage to equipment. | wur.nlresearchgate.net |
Q & A
Q. What are best practices for synthesizing and characterizing TMS derivatives of long-chain alkanols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
